molecular formula C14H16N4O2S B2612599 N-(2-methyl-1,3-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide CAS No. 2097863-26-6

N-(2-methyl-1,3-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide

Cat. No.: B2612599
CAS No.: 2097863-26-6
M. Wt: 304.37
InChI Key: OVWAPURPVZOMEQ-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a complex organic compound that features a thiazole ring and a cyclopenta[c]pyridazinone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The cyclopenta[c]pyridazinone moiety can be prepared via cyclization reactions involving appropriate precursors such as hydrazines and diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopenta[c]pyridazinone moiety can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclopenta[c]pyridazinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(2-methyl-1,3-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and cyclopenta[c]pyridazinone moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir contain the thiazole ring and exhibit various biological activities.

    Cyclopenta[c]pyridazinone Derivatives: These compounds are studied for their potential therapeutic applications.

Uniqueness

N-(2-methyl-1,3-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is unique due to its combination of the thiazole ring and cyclopenta[c]pyridazinone moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methyl-1,3-thiazol-5-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-8(14(20)16-12-7-15-9(2)21-12)18-13(19)6-10-4-3-5-11(10)17-18/h6-8H,3-5H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWAPURPVZOMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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